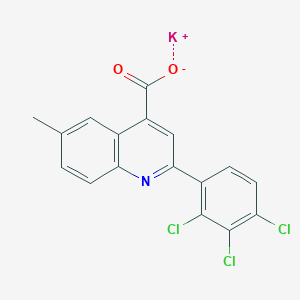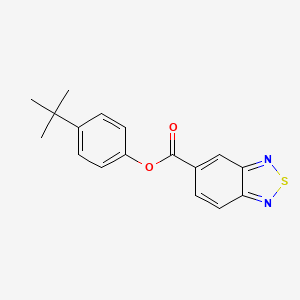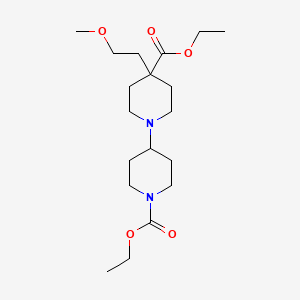
potassium 6-methyl-2-(2,3,4-trichlorophenyl)-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 6-methyl-2-(2,3,4-trichlorophenyl)-4-quinolinecarboxylate, also known as KMTCQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
作用機序
The mechanism of action of potassium 6-methyl-2-(2,3,4-trichlorophenyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have an effect on the immune system, enhancing the body's ability to fight off infections and diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including drug-resistant strains. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.
実験室実験の利点と制限
Potassium 6-methyl-2-(2,3,4-trichlorophenyl)-4-quinolinecarboxylate has several advantages and limitations when used in laboratory experiments. One advantage is its broad-spectrum activity against bacteria and fungi, which makes it a useful tool for studying the mechanisms of action of antimicrobial agents. However, one limitation is that it is not effective against all types of bacteria and fungi, and its activity may vary depending on the strain being studied. Additionally, this compound may have toxic effects on certain cell types, which must be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on potassium 6-methyl-2-(2,3,4-trichlorophenyl)-4-quinolinecarboxylate. One area of interest is its potential use in the development of new drugs for the treatment of bacterial and fungal infections. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
Potassium 6-methyl-2-(2,3,4-trichlorophenyl)-4-quinolinecarboxylate is synthesized through a specific method that involves the reaction of 6-methyl-2-(2,3,4-trichlorophenyl)-4-quinolinecarboxylic acid with potassium hydroxide. The reaction takes place in the presence of a solvent, such as ethanol or methanol, and is carried out under controlled conditions of temperature and pressure. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
Potassium 6-methyl-2-(2,3,4-trichlorophenyl)-4-quinolinecarboxylate has been studied extensively for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
potassium;6-methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO2.K/c1-8-2-5-13-10(6-8)11(17(22)23)7-14(21-13)9-3-4-12(18)16(20)15(9)19;/h2-7H,1H3,(H,22,23);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPJQPKGNKBGOU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)[O-])C3=C(C(=C(C=C3)Cl)Cl)Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5023628.png)
![1-(2-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5023632.png)
![5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5023637.png)

![ethyl 2-({[(4-methoxyphenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5023664.png)
![2,2'-[sulfonylbis(2-hydroxy-4,1-phenylene)]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5023682.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B5023687.png)
![3-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5023691.png)

![1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5023710.png)
![2,4-di-tert-butyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5023717.png)
![N,N'-1,3-phenylenebis[3,5-bis(acetylamino)benzamide]](/img/structure/B5023731.png)
![1-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5023739.png)